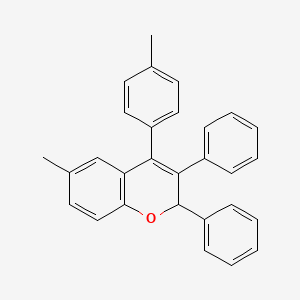
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. For instance, the reaction between ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid in the presence of anhydrous sodium acetate in acetic acid-acetic anhydride medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are often employed to enhance yield and reduce environmental impact. Techniques such as microwave irradiation and solvent-free conditions are also explored to improve efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the chromene ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to specific receptors, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides: Known for their antimicrobial and analgesic activities.
2-(dimethylamino)ethyl-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Studied for its potential as a muscarinic receptor antagonist.
Uniqueness
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene is unique due to its specific structural features and the diverse range of biological activities it exhibits
Eigenschaften
CAS-Nummer |
6630-94-0 |
|---|---|
Molekularformel |
C29H24O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
6-methyl-4-(4-methylphenyl)-2,3-diphenyl-2H-chromene |
InChI |
InChI=1S/C29H24O/c1-20-13-16-23(17-14-20)27-25-19-21(2)15-18-26(25)30-29(24-11-7-4-8-12-24)28(27)22-9-5-3-6-10-22/h3-19,29H,1-2H3 |
InChI-Schlüssel |
SEWKMKWVWIHZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(OC3=C2C=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





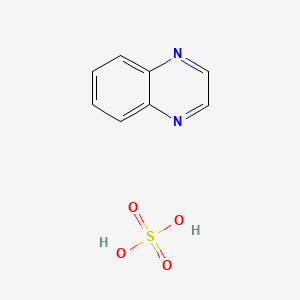
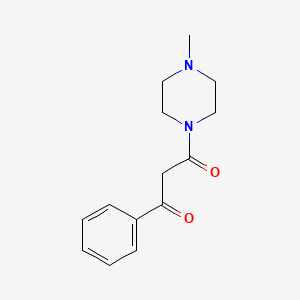
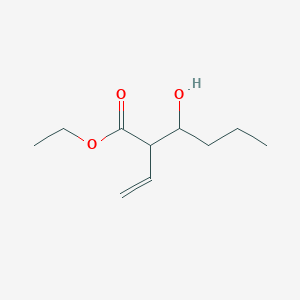
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
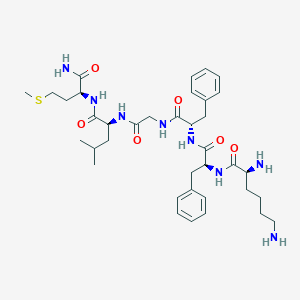

![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
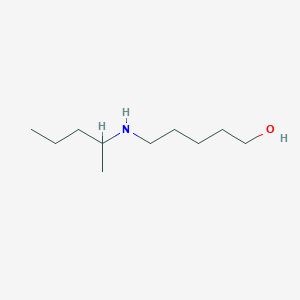
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


